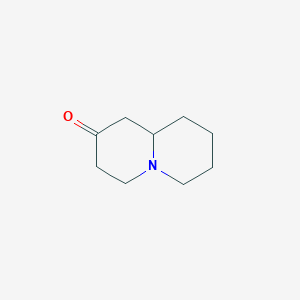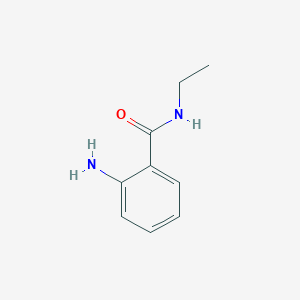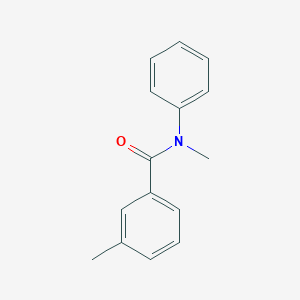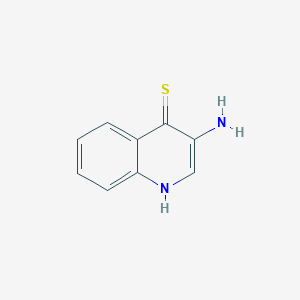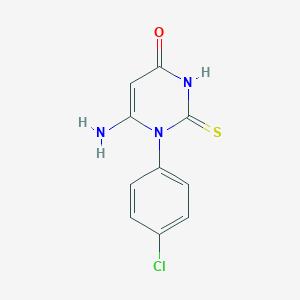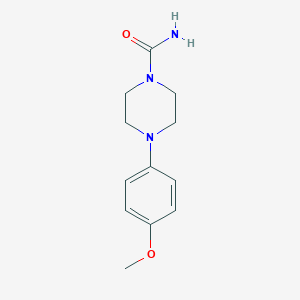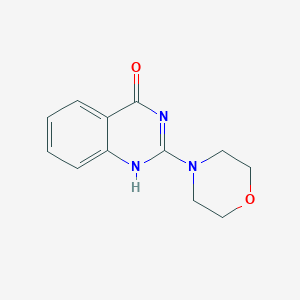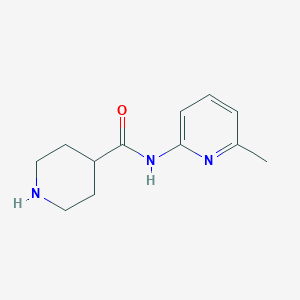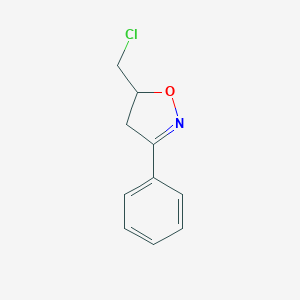
5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a versatile molecule that can be modified to create derivatives with different properties, making it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole is its versatility. It can be easily modified to create derivatives with different properties, making it a promising candidate for drug development. Additionally, it has been shown to have low toxicity in animal models, making it a relatively safe compound to work with in the lab. However, one limitation of 5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research on 5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole. One area of research is the development of derivatives with improved properties, such as increased solubility or better selectivity for certain enzymes or proteins. Another area of research is the development of new applications for this compound, such as its potential use in the treatment of other neurological disorders or viral infections. Additionally, further research is needed to fully understand the mechanism of action of 5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole and its potential side effects.
Méthodes De Synthèse
The synthesis of 5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole is a multi-step process that involves the reaction of various reagents. One of the most common methods for synthesizing this compound is the Huisgen cycloaddition reaction, which involves the reaction of an alkyne and an azide to form a 1,2,3-triazole intermediate. This intermediate is then reacted with an aldehyde to form the final product.
Applications De Recherche Scientifique
5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
62353-37-1 |
|---|---|
Nom du produit |
5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole |
Formule moléculaire |
C10H10ClNO |
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
5-(chloromethyl)-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C10H10ClNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
WLLQJFBIUIVVSH-UHFFFAOYSA-N |
SMILES |
C1C(ON=C1C2=CC=CC=C2)CCl |
SMILES canonique |
C1C(ON=C1C2=CC=CC=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



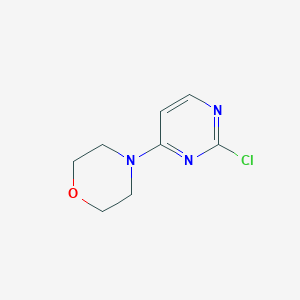
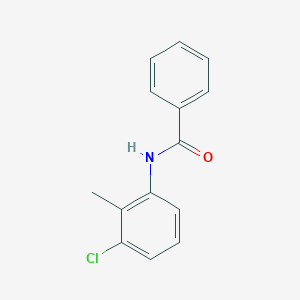
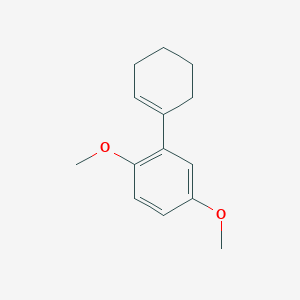
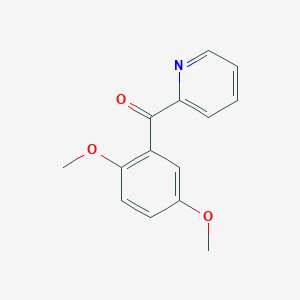
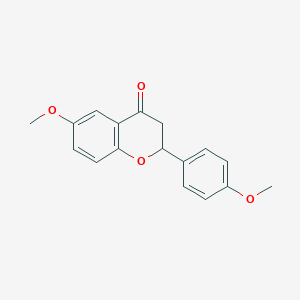
![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)
